N-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]amine
Description
Crystallographic Analysis of Thiazole Core Architecture
The crystallographic investigation of this compound reveals fundamental structural parameters that define its three-dimensional molecular architecture. The thiazole ring system adopts a planar configuration characteristic of aromatic heterocycles, with typical bond lengths and angles consistent with related thiazole derivatives. Analysis of structurally related compounds provides insight into the expected geometric parameters of this molecule.
The five-membered thiazole ring exhibits standard aromatic character with carbon-nitrogen and carbon-sulfur bond distances reflecting the delocalized pi-electron system. In similar thiazole structures, the sulfur-carbon bond lengths typically range from 1.739 to 1.749 angstroms, while nitrogen-carbon bonds measure approximately 1.310 to 1.377 angstroms. The bond angles within the thiazole ring maintain values close to 108-117 degrees, demonstrating minimal deviation from ideal aromatic geometry.
The phenyl substituent at the 2-position of the thiazole ring introduces significant conformational considerations. Crystallographic studies of related compounds indicate that the dihedral angle between the thiazole and phenyl rings can vary considerably, ranging from 6.48 degrees in highly coplanar arrangements to over 70 degrees in more twisted conformations. This conformational flexibility significantly influences the overall molecular geometry and potential intermolecular interactions.
The methyl group attached to the 4-position of the thiazole ring contributes to the steric environment around the heterocyclic core. The positioning of this substituent affects both the electronic properties of the thiazole system and the spatial arrangement of the aminomethyl side chain. Computational modeling suggests that this methyl group adopts an optimal conformation that minimizes steric hindrance while maintaining favorable electronic interactions with the aromatic system.
The aminomethyl side chain at the 5-position represents a critical structural feature that distinguishes this compound from simpler thiazole derivatives. The carbon-nitrogen bond connecting the methyl group to the primary amine exhibits typical single bond characteristics, while the secondary nitrogen bearing the additional methyl substituent demonstrates tetrahedral geometry. The conformational freedom of this side chain allows for multiple rotational isomers, each with distinct energetic and spatial properties.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and dynamics of this compound. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts that correspond to distinct structural environments within the molecule. The thiazole ring protons appear in the aromatic region, typically between 7.5 and 8.5 parts per million, consistent with the electron-deficient nature of this heterocyclic system.
The phenyl ring protons generate a complex multiplet pattern in the aromatic region, reflecting the substitution pattern and electronic environment. These signals typically appear between 7.0 and 8.0 parts per million, with fine structure arising from coupling interactions between adjacent protons. The integration ratios provide confirmation of the expected number of aromatic protons and their relative environments.
The methyl substituents produce distinct singlet signals in the aliphatic region of the spectrum. The methyl group attached to the thiazole ring appears as a sharp singlet, typically around 2.3-2.5 parts per million, while the N-methyl groups associated with the aminomethyl side chain resonate at slightly different chemical shifts reflecting their unique electronic environments. The methylene bridge connecting the thiazole ring to the amine functionality generates a characteristic pattern that confirms the proposed connectivity.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The thiazole ring carbons exhibit chemical shifts consistent with aromatic heterocyclic systems, while the phenyl ring carbons appear in the typical aromatic region between 120 and 140 parts per million. The aliphatic carbons of the methyl groups and methylene bridge appear in the upfield region, providing additional confirmation of the molecular structure.
Infrared spectroscopy reveals characteristic vibrational modes that correspond to specific functional groups within this compound. The aromatic carbon-carbon stretching vibrations appear in the region between 1400 and 1600 wavenumbers, while carbon-hydrogen stretching modes of the aromatic rings generate absorptions around 3000-3100 wavenumbers. The aliphatic carbon-hydrogen stretching vibrations appear at slightly lower frequencies, typically between 2800 and 3000 wavenumbers.
The nitrogen-containing functional groups contribute distinctive vibrational signatures to the infrared spectrum. The carbon-nitrogen stretching vibrations of the thiazole ring appear around 1600 wavenumbers, while the aliphatic amine groups generate characteristic nitrogen-hydrogen stretching modes in the region of 3200-3500 wavenumbers. The bending vibrations of these groups provide additional spectroscopic fingerprints that confirm the presence and nature of the amine functionality.
Mass spectrometry analysis confirms the molecular weight and provides structural information through fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 218, corresponding to the calculated molecular weight of the compound. The fragmentation pattern reveals characteristic losses that correspond to specific structural fragments, including the loss of methyl groups and the cleavage of the aminomethyl side chain. These fragmentation processes provide valuable insights into the relative stability of different molecular regions and confirm the proposed structural connectivity.
Computational Modeling of Electronic Structure
Computational analysis of this compound employs density functional theory methods to elucidate its electronic structure and molecular properties. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide fundamental insights into the compound's reactivity and electronic behavior. Studies of related thiazole derivatives using similar computational approaches reveal energy gaps typically ranging from 10.8 to 12.8 electron volts.
The electron density distribution within the molecule reflects the aromatic character of the thiazole and phenyl rings, with significant delocalization evident throughout these systems. The highest occupied molecular orbital typically exhibits substantial contributions from the sulfur atom and the pi-system of the thiazole ring, while the lowest unoccupied molecular orbital demonstrates enhanced localization on the more electronegative nitrogen atom. This electronic distribution pattern influences the compound's chemical reactivity and potential for electrophilic and nucleophilic interactions.
Molecular electrostatic potential mapping reveals regions of positive and negative charge accumulation that govern intermolecular interactions and binding affinity. The nitrogen atoms within the thiazole ring and the amine side chain represent nucleophilic sites with enhanced electron density, while the aromatic carbon atoms exhibit varying degrees of electrophilicity. The phenyl ring contributes additional electronic complexity through its extended pi-system and potential for aromatic interactions.
The influence of substituents on the electronic properties demonstrates significant effects on the overall molecular behavior. The methyl group at the 4-position of the thiazole ring acts as an electron-donating substituent, increasing the energy of the highest occupied molecular orbital and enhancing the nucleophilic character of the heterocyclic system. The phenyl substituent at the 2-position provides additional electronic stabilization through extended conjugation while introducing conformational considerations that affect the overall electronic distribution.
Dipole moment calculations reveal the polar nature of the molecule and its potential for specific molecular orientations in different environments. The asymmetric distribution of heteroatoms and the presence of the polar amine functionality contribute to a significant molecular dipole moment that influences solubility, crystal packing, and biological interactions. The calculated dipole moment values for related thiazole systems typically range from 1.0 to 2.5 Debye units, reflecting the balance between electron-donating and electron-withdrawing substituents.
Vibrational frequency calculations provide theoretical predictions for the infrared and Raman spectra, enabling detailed assignment of observed spectroscopic features. The computed frequencies correspond well with experimental observations, particularly for the characteristic modes associated with the thiazole ring vibrations and the amine functional groups. The theoretical analysis reveals the coupling between different vibrational modes and provides insights into the molecular dynamics and conformational flexibility of the compound.
The computational analysis extends to investigations of conformational preferences and rotational barriers within the molecule. The rotation around the bond connecting the thiazole ring to the phenyl substituent exhibits multiple energy minima corresponding to different dihedral angles, with barriers typically ranging from 5 to 15 kilojoules per mole. Similarly, the aminomethyl side chain demonstrates conformational flexibility with preferred orientations that minimize steric interactions while maximizing favorable electronic effects.
Properties
IUPAC Name |
N-methyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-9-11(8-13-2)15-12(14-9)10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAGRBRYZWAUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406886 | |
| Record name | N-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850375-02-9 | |
| Record name | N,4-Dimethyl-2-phenyl-5-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850375-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Key Intermediate: (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol
The preparation of the target compound typically begins with the synthesis of (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol, a critical intermediate that provides the thiazole scaffold with a reactive hydroxymethyl group suitable for further functionalization.
Method: Reduction of the Corresponding Ethyl Ester
- Starting Material: Ethyl ester derivative of 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.
- Reagent: Lithium aluminium hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).
- Conditions: The reaction is conducted at 0 °C under an inert argon atmosphere for 1.5 hours.
- Workup: Careful quenching with water, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate.
- Yield: Approximately 85.1% of (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol as a light-yellow solid.
- Characterization: TLC (R_f = 0.11 in 25% EtOAc/Hexane), melting point 101-102 °C, and ^1H NMR confirming the methanol group at δ 4.79 ppm (singlet, 2H).
| Step | Reagent/Condition | Outcome | Yield (%) |
|---|---|---|---|
| Reduction of ethyl ester to alcohol | LiAlH4 in THF, 0 °C, 1.5 h, inert atmosphere | (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol | 85.1 |
This method is well-documented and provides a reliable route to the hydroxymethyl intermediate essential for subsequent amine substitution.
Formation of N-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]amine
The target compound is synthesized by introducing the N-methyl amine functionality onto the methylene group attached to the thiazole ring. This step generally involves nucleophilic substitution or reductive amination strategies.
- Route: Alkylation of the (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol derivative or its activated form (e.g., halide or tosylate) with methylamine or methylating agents.
- Activation: Conversion of the hydroxymethyl group to a better leaving group such as a halide (e.g., bromide) or sulfonate ester (e.g., tosylate) to facilitate nucleophilic substitution.
- Nucleophile: Methylamine or methylamine equivalents.
- Conditions: Typically carried out in polar aprotic solvents (e.g., DMF, DMSO) at controlled temperatures (20–60 °C) to optimize substitution efficiency.
- Alternative: Reductive amination using formaldehyde and methylamine in the presence of a reducing agent like sodium cyanoborohydride.
- Maintaining the integrity of the thiazole ring during substitution is critical.
- Reaction stoichiometry and temperature control minimize side reactions such as over-alkylation or ring degradation.
- Purification involves recrystallization or chromatographic techniques to isolate the pure amine.
Process Optimization and Novel Improvements
According to recent patent literature, improved processes for preparing thiazol-5-ylmethyl amines include:
- Use of protective groups: Amino-protecting groups to prevent undesired side reactions during intermediate stages.
- Novel intermediates: Preparation of crystalline intermediates to enhance purity and yield.
- Antioxidants: Incorporation of antioxidants like L-ascorbic acid to inhibit N-oxide impurity formation during synthesis.
- Solid dispersions: Techniques to improve compound stability and bioavailability by dispersing the compound with pharmaceutically acceptable carriers such as microcrystalline cellulose or hydroxypropyl methylcellulose.
These innovations contribute to higher yields, improved purity, and better scalability for industrial production.
Summary Table of Preparation Methods
| Stage | Reaction Type | Reagents/Conditions | Key Notes | Yield/Outcome |
|---|---|---|---|---|
| 1. Synthesis of (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol | Reduction | LiAlH4 in THF, 0 °C, 1.5 h, inert atmosphere | Reliable, high-yield reduction of ester to alcohol | 85.1% yield, pure solid |
| 2. Activation of hydroxymethyl group | Halogenation or sulfonation | Methyl chloroformate, methyl bromide, or tosyl chloride with base | Converts alcohol to better leaving group for substitution | High conversion, depends on reagent |
| 3. N-methyl amination | Nucleophilic substitution or reductive amination | Methylamine or methylamine + formaldehyde + reducing agent | Requires controlled conditions to avoid over-alkylation | Moderate to high yields |
| 4. Purification and stabilization | Crystallization, antioxidants, solid dispersion | Use of L-ascorbic acid, carriers like HPMC | Improves purity and stability | Enhanced product quality |
Research Findings and Analytical Confirmation
- NMR Spectroscopy: Confirms substitution patterns on the thiazole ring and the presence of the N-methyl group.
- FTIR Spectroscopy: Validates functional groups such as amines and thiazole ring vibrations.
- Elemental Analysis: Ensures purity and correct elemental composition.
- Chromatography: TLC and HPLC used for reaction monitoring and purity assessment.
Scientific Research Applications
The compound exhibits notable physical properties, such as a melting point of approximately 127°C and a boiling point around 342°C, making it stable under standard laboratory conditions .
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Its thiazole ring contributes to biological activity, particularly in the development of pharmaceuticals targeting various diseases.
Case Studies
- Anticancer Activity : Research has indicated that thiazole derivatives exhibit significant anticancer properties. A study showed that compounds similar to this compound could inhibit tumor growth in vitro .
- Antimicrobial Properties : Another study highlighted the compound's effectiveness against specific bacterial strains, suggesting potential use as an antimicrobial agent .
Materials Science
In materials science, this compound is explored for its role in synthesizing novel materials with specific electronic or optical properties.
Applications
- Polymer Additives : The compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties .
- Conductive Polymers : Its incorporation into conductive polymer matrices has shown promise in developing flexible electronic devices .
Agricultural Chemistry
This compound is also being studied for its applications in agriculture.
Research Insights
- Pesticide Development : The compound's structure suggests it may serve as a precursor for designing new pesticides that target specific pests while minimizing environmental impact .
- Fungicides : Its thiazole moiety has been linked to antifungal activity, making it a candidate for developing effective fungicides against crop diseases .
Mechanism of Action
The compound exerts its effects through various mechanisms:
Antimicrobial Activity: Disrupts bacterial cell wall synthesis and inhibits enzyme activity.
Anticancer Activity: Induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and cell death.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The following table summarizes key structural analogs and their properties:
Key Observations:
Core Heterocycle Variability :
- The target compound’s thiazole ring differs from the thiadiazole in and triazole in . Thiadiazoles exhibit enhanced π-π stacking for enzyme binding, while triazoles improve metabolic stability .
- The pyrimidine-thiazole hybrid in demonstrates dual-targeting capabilities, likely enhancing selectivity for kinase domains.
The morpholinosulfonyl group in introduces hydrogen-bonding sites, critical for protein-ligand interactions.
Biological Activity Trends :
- Thiadiazole derivatives (e.g., ) show broad-spectrum pesticidal activity, whereas benzothiazole-triazole hybrids (e.g., ) are prioritized for anticancer research.
- Thiazole-methylamine structures (target compound and ) are often intermediates in synthesizing kinase inhibitors or antimicrobial agents .
Critical Notes:
Biological Activity
N-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]amine, a compound with the CAS number 850375-02-9, is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C12H14N2S
- Molecular Weight : 218.32 g/mol
- CAS Number : 850375-02-9
These properties underline the compound's potential reactivity and biological interactions.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with thiazole moieties can induce apoptosis in cancer cell lines. The structure-activity relationship (SAR) of thiazoles suggests that the presence of a methyl group at specific positions enhances cytotoxic activity.
| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 9 | Jurkat (T-cell leukemia) | 1.61 ± 1.92 | Apoptosis induction |
| Compound 10 | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 | Bcl-2 inhibition |
These findings suggest that this compound may similarly influence cancer cell viability through apoptosis pathways.
Antibacterial Activity
Thiazole derivatives are also recognized for their antibacterial effects. A study on various substituted phenylthiazol derivatives revealed promising results against bacterial strains comparable to standard antibiotics.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Staphylococcus epidermidis | Comparable to norfloxacin |
| Compound B | Escherichia coli | Moderate |
The presence of electron-donating groups in the thiazole structure appears to enhance antibacterial potency.
Antiviral Activity
The antiviral potential of thiazole derivatives has been documented in several studies, particularly against RNA viruses. The mechanism often involves inhibition of viral replication through interference with viral enzymes.
Study 1: Anticancer Effects of Thiazole Derivatives
In a study published in MDPI, researchers synthesized several thiazole derivatives and tested their cytotoxicity against various cancer cell lines. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced anticancer activity, with IC50 values significantly lower than those of standard treatments like doxorubicin .
Study 2: Antibacterial Evaluation
Another research effort focused on synthesizing new phenylthiazol derivatives, which were tested for their antibacterial efficacy against multiple strains. The study concluded that certain derivatives displayed potent activity against resistant bacterial strains, suggesting a promising avenue for developing new antibiotics .
Q & A
Basic Research Question
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ or mobility shift assays. utilized cell-based screens to identify Aurora kinase inhibitors, correlating IC₅₀ values with mitotic arrest phenotypes .
- Cytotoxicity : Employ MTT or CellTiter-Glo® assays on cancer cell lines (e.g., tested antitumor activity on leukemia cells) .
Advanced Method : Combine biochemical assays with cellular target engagement studies (e.g., CETSA or NanoBRET) to confirm intracellular target modulation.
How can structure-activity relationship (SAR) studies be designed to optimize the compound's pharmacological profile?
Advanced Research Question
- Substituent Variation : Modify the phenyl or methyl groups on the thiazole ring. showed that para-substituted anilines enhanced Aurora kinase selectivity .
- Bioisosteric Replacement : Replace the methyl group with trifluoromethyl () or methoxy groups to improve metabolic stability .
- Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions. combined docking with experimental validation to optimize antitumor activity .
Data Analysis : Plot IC₅₀ values against substituent properties (e.g., logP, steric bulk) to derive SAR trends.
What strategies are effective in resolving discrepancies between computational docking predictions and experimental binding data?
Advanced Research Question
- Ensemble Docking : Account for protein flexibility by docking into multiple receptor conformations (e.g., MD-sampled structures).
- Solvent Effects : Include explicit water molecules in docking simulations ( used solvated docking to improve accuracy) .
- Free Energy Calculations : Apply MM/GBSA or FEP+ to rank binding affinities. compared DFT calculations with crystallographic data to resolve structural ambiguities .
Validation : Cross-check with mutagenesis studies (e.g., alanine scanning) to confirm critical residues.
Which in vivo models are appropriate for assessing the compound's efficacy in neurological or oncological contexts?
Advanced Research Question
- Neurological Models : Use CRF-induced ACTH secretion in rats () to evaluate CRF1 receptor antagonism. Measure plasma ACTH levels post oral administration .
- Oncological Models :
Endpoint Analysis : Combine histopathology (e.g., mitotic arrest in tumors) with biomarker quantification (e.g., phospho-histone H3).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
